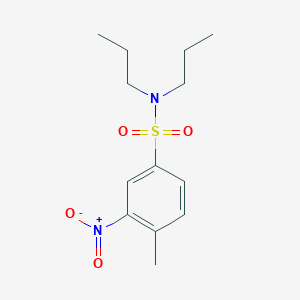

4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide

Description

4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide (CAS: 723-42-2) is a benzenesulfonamide derivative featuring a methyl group at the 4-position and a nitro group at the 3-position of the aromatic ring, with N,N-dipropyl substitutions on the sulfonamide nitrogen. This compound is structurally related to probenecid impurities and shares functional group motifs with several bioactive sulfonamides . The nitro group imparts strong electron-withdrawing effects, while the methyl group provides mild electron-donating character, creating a unique electronic profile that influences reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)12-7-6-11(3)13(10-12)15(16)17/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKKMUYAVLJOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of 4-methyl-N,N-dipropylbenzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature to ensure the nitration occurs at the desired position on the benzene ring.

Industrial Production Methods: . The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions to introduce new functional groups.

Major Products Formed:

Oxidation Products: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

Reduction Products: The reduction of the nitro group results in the formation of aniline derivatives.

Substitution Products: Substitution reactions can yield a variety of derivatives with different substituents on the benzene ring.

Scientific Research Applications

Anticancer Activity

4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression, such as IGF-1R and ErbB . These kinases are crucial in signaling pathways that promote tumor growth and metastasis.

Case Study:

A study demonstrated that sulfonamide derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting that this compound may possess similar properties. This compound could potentially be developed into a therapeutic agent for treating various malignancies, including breast and lung cancers .

Modulation of Ion Channels

Another promising application lies in the modulation of ion channels, particularly sodium channels associated with pain pathways. Research has shown that specific sulfonamide compounds can selectively inhibit sodium channels like NaV 1.8, which are implicated in neuropathic pain .

Data Table: Ion Channel Modulation by Sulfonamides

| Compound Name | Ion Channel Target | Effect |

|---|---|---|

| This compound | NaV 1.8 | Inhibition of pain sensitivity |

| Similar Sulfonamide Derivative | NaV 1.9 | Reduced inflammatory pain sensitivity |

Antimicrobial Properties

Sulfonamides have historically been recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential use as an antibacterial agent. Studies have indicated that such compounds can exhibit broad-spectrum antibacterial activity against various pathogens .

Case Study:

In vitro studies showed that sulfonamides effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism by which 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonamide moiety play crucial roles in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural features and computed properties of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide and its analogs:

<sup>a</sup>Estimated using XLogP3 ().

<sup>b</sup>Predicted based on parent compound (logP = 3.7, ).

<sup>c</sup>4-(5-((1,3-Dioxoisoindolin-2-yl)methylthio)-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide.

Key Observations:

- The nitro group in the target compound reduces logP compared to bromo and methyl analogs, increasing polarity.

- Cyano and acetyl derivatives exhibit even lower logP due to stronger electron-withdrawing effects.

- PESMP's extended conjugated system (oxadiazole-phthalimide) results in a narrow HOMO-LUMO gap (0.1732 a.u.), enhancing charge transfer properties .

Biological Activity

4-Methyl-3-nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4S. Its structure includes a sulfonamide group, which is known for its ability to inhibit certain enzymes, particularly those involved in bacterial growth. The presence of the nitro and propyl groups further influences its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt bacterial growth and replication.

Key Mechanisms:

- Enzyme Inhibition : The compound competes with PABA for binding to DHPS, leading to decreased folate production.

- Antimicrobial Activity : Its ability to inhibit bacterial growth makes it a candidate for antibiotic applications.

- Potential Anti-inflammatory Effects : Some studies suggest that sulfonamides may exhibit anti-inflammatory properties through modulation of immune responses.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below are summarized findings from key research:

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains indicated that this compound exhibited broad-spectrum antibacterial activity. The compound was particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Hormonal Modulation : Research investigating the interaction with progesterone receptors revealed that this compound could act as a selective antagonist, potentially useful in treating conditions like endometriosis or hormone-sensitive cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.